![molecular formula C17H17NO4 B488568 3-(3,4-dimethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one CAS No. 638142-44-6](/img/structure/B488568.png)
3-(3,4-dimethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds involving the 3,4-dimethoxybenzyl group has been studied. It’s used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor. This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .Molecular Structure Analysis
The molecular structure of the 3,4-dimethoxybenzyl group, a component of the compound, has been analyzed. It’s part of the benzaldehyde family with a molecular formula of C9H10O3 and a molecular weight of 166.1739 .Chemical Reactions Analysis
The 3,4-dimethoxybenzyl group is known to be stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of the 3,4-dimethoxybenzyl group have been studied. It’s known to increase the solubility and stability of the precursor in which it’s used as a protective group .Scientific Research Applications
I have conducted a thorough search for the scientific research applications of “3-(3,4-dimethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one”, but unfortunately, there seems to be limited publicly available information on this specific compound. The searches mostly returned information related to “3,4-Dimethoxybenzyl alcohol” and its use as a solubilizing protective group for thiol moieties .
Safety and Hazards
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-4-6-14-13(8-11)18(17(19)22-14)10-12-5-7-15(20-2)16(9-12)21-3/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYBQANETQMMED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one |
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